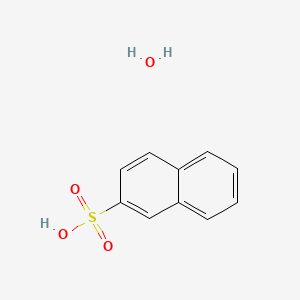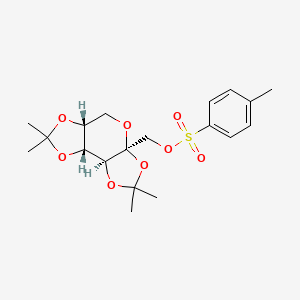
2,3:4,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose
Descripción general
Descripción
The compound "2,3:4,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose" is a chemically modified derivative of fructose, which is a naturally occurring sugar. The modifications involve the protection of hydroxyl groups by isopropylidene groups and the introduction of a p-toluenesulfonyl group. These modifications are typically employed to stabilize the sugar molecule for various chemical reactions and to facilitate purification and recovery of products after reactions.
Synthesis Analysis
The synthesis of related isopropylidene derivatives has been demonstrated in the literature. For instance, the oxidation of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose with ruthenium tetroxide results in the formation of a crystalline diulose compound in high yield. This compound can then be reduced to yield 1,2:4,5-di-O-isopropylidene-β-D-allulopyranose as the primary product . Another related compound, 4,5-anhydro-1,2-O-isopropylidene-β-D-fructopyranose, is prepared by treating a toluene-p-sulfonyl derivative with methanolic sodium methoxide . These methods highlight the chemical manipulations possible on the fructopyranose backbone and provide insight into the synthesis of similar isopropylidene derivatives.
Molecular Structure Analysis
The molecular structure of isopropylidene derivatives is often elucidated using NMR spectroscopy and X-ray crystallography. For example, the structure of 4,5-anhydro-1,2-O-isopropylidene-β-D-fructopyranose was assigned using these techniques, revealing that it exists in a half-chair conformation . The determination of molecular structure is crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Isopropylidene derivatives of sugars participate in various chemical reactions. The stereochemistry of reductions involving these compounds can be complex, as seen in the reduction of diulose compounds yielding mixtures of isomers . Additionally, anhydro derivatives can interconvert in aqueous solutions and undergo stereospecific ring-opening reactions in acidic conditions . These reactions are significant for the synthesis of specific isomers and derivatives of sugars.
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropylidene sugar derivatives are influenced by their molecular structure. The presence of isopropylidene groups can increase the stability of the sugar and alter its solubility and reactivity. The introduction of a p-toluenesulfonyl group can further modify these properties, making the compound more amenable to certain chemical transformations. The exact properties of "2,3:4,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose" would depend on the specific arrangement of these groups and the overall conformation of the molecule.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Popek and Lis (2002) synthesized 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and examined its crystal and molecular structures through X-ray crystallography. Their research revealed the compound's adoption of a 2S(0) twist boat conformation and the presence of strong potassium-oxygen and hydrogen bonds affecting its geometry (Popek & Lis, 2002).
Catalyst in Epoxidation
Y. Tu, Frohn, Wang, and Shi (2003) discussed the use of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose as a highly enantioselective ketone catalyst for epoxidation, an important process in organic synthesis (Tu, Frohn, Wang, & Shi, 2003).
Oxidation Studies
Gonsalvi, Arends, and Sheldon (2002) utilized 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose in the selective oxidation of alcohols to ketones using a ruthenium-catalyzed hypochlorite oxidation protocol, demonstrating its potential in organic reactions (Gonsalvi, Arends, & Sheldon, 2002).
Structural Studies and Synthesis
Ataie, Buchanan, Edgar, Kinsman, Lyssikatou, Mahon, and Welsh (2000) prepared derivatives of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose and analyzed their structures using NMR spectroscopy and X-ray crystallography. Their research contributes to understanding the conformation and reactivity of these derivatives (Ataie et al., 2000).
Application in Peptide Synthesis
Stefanowicz, Batorska, Kijewska, Bartosz-Bechowski, Szewczuk, and Lis (2010) explored the use of a hydrate of 2,3:4,5-di-O-isopropylidene-β-D-arabino-hexos-2-ulo-2,6-pyranose, structurally similar to 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, for solid-phase synthesis of peptide-derived Amadori products (Stefanowicz et al., 2010).
Molecular Structure and Reagent Applications
Huo, Li, Liang, Liu, and Zhao (2010) synthesized a related compound and analyzed its molecular structure, confirming its conformation and potential as a reagent in various chemical transformations (Huo et al., 2010).
Propiedades
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-12-6-8-13(9-7-12)28(20,21)23-11-19-16(26-18(4,5)27-19)15-14(10-22-19)24-17(2,3)25-15/h6-9,14-16H,10-11H2,1-5H3/t14-,15-,16+,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHNZFDIDDKWNH-JEWRLFTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23C(C4C(CO2)OC(O4)(C)C)OC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@]23[C@H]([C@H]4[C@@H](CO2)OC(O4)(C)C)OC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717878 | |
| Record name | [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3:4,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose | |
CAS RN |
78574-35-3 | |
| Record name | [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)
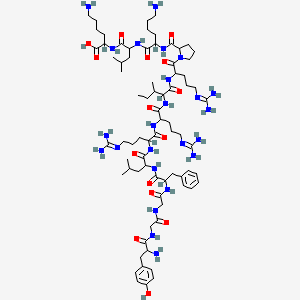

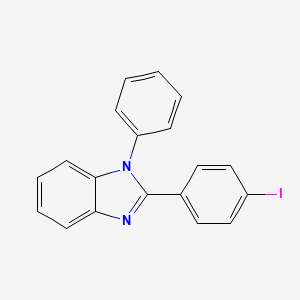
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)


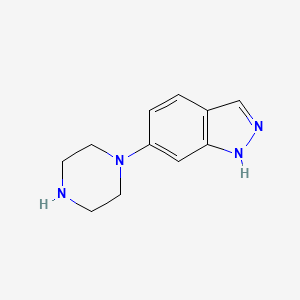
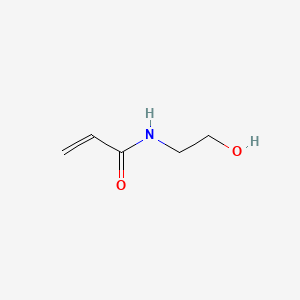
![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)
![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)
